molecular formula C7H11N3O B13489900 {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol

Cat. No.: B13489900
M. Wt: 153.18 g/mol
InChI Key: XOBXSZMVFDYRBL-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as xylene or using a catalyst like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, oxidized derivatives, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-ylmethanol

InChI

InChI=1S/C7H11N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h11H,1-5H2

InChI Key

XOBXSZMVFDYRBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=N2)CO)C1

Origin of Product

United States

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